molecular formula C27H24N6O3 B2705806 1-(4-methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea CAS No. 1357735-79-5

1-(4-methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea

Cat. No. B2705806
CAS RN: 1357735-79-5
M. Wt: 480.528
InChI Key: PEMYWISPZMDMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C27H24N6O3 and its molecular weight is 480.528. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Characterization and Computational Study

Studies have investigated the spectroscopic characterization and computational study of newly synthesized imidazole derivatives, including analysis of their reactivity properties using DFT calculations and molecular dynamics simulations. These studies reveal the compounds' potential interactions with antihypertensive proteins and suggest possible inhibitory activity against hydrolase inhibitors (Hossain et al., 2018).

Antimicrobial Evaluation

Research on novel imidazole ureas/carboxamides containing dioxaphospholanes has been conducted to synthesize and evaluate their antimicrobial properties. The compounds were characterized by various spectroscopic methods, indicating potential for antimicrobial applications (Rani et al., 2014).

Enzyme Inhibition and Anticancer Investigations

Several studies have synthesized urea derivatives and evaluated their enzyme inhibition capabilities and anticancer activities. These investigations provide insights into the therapeutic potential of such compounds against various cancer cell lines and enzyme targets (Mustafa et al., 2014).

Antidiabetic Screening

Research into the synthesis of dihydropyrimidine derivatives and their in vitro antidiabetic activity has been conducted, showcasing the potential of these compounds in the management of diabetes through α-amylase inhibition assays (Lalpara et al., 2021).

Rheology, Morphology, and Gelation

A study on the anion tuning of rheology, morphology, and gelation of a low molecular weight salt hydrogelator indicates the possibility of tuning the physical properties of gels through the identity of the anion, which could have implications in material science and engineering (Lloyd & Steed, 2011).

Corrosion Inhibition Properties

Investigations into the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in acidic environments have been performed. These studies highlight the potential of these compounds in protecting metals from corrosion, which is critical in industrial applications (Ammal et al., 2018).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-[[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O3/c1-18-3-7-20(8-4-18)25-31-26(36-32-25)24-16-33(17-28-24)15-19-5-9-21(10-6-19)29-27(34)30-22-11-13-23(35-2)14-12-22/h3-14,16-17H,15H2,1-2H3,(H2,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMYWISPZMDMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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